![molecular formula C13H13Cl2N3O2S B2729179 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034406-08-9](/img/structure/B2729179.png)
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds exhibited significant in vitro activity against the chloroquine-resistant clone W2, highlighting their potential as antimalarial agents (Silva et al., 2016).
Antimicrobial Potential
Another study explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties. These compounds were synthesized and screened for their antibacterial and antifungal activities against a range of pathogenic bacterial strains and fungal yeasts, demonstrating promising antimicrobial properties (Chandak et al., 2013).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group including similar structural moieties, have shown interesting herbicidal activities, particularly as post-emergence herbicides against dicotyledonous weed species. This highlights their potential use in agricultural applications to combat weed resistance (Eussen et al., 1990).
Anticancer Evaluation
Derivatives bearing the benzenesulfonamide moiety, including those with pyrazole, pyrimidine, and pyridine rings, have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line MCF7. These sulfonamides showed promising activity, indicating their potential as therapeutic agents for cancer treatment (Ghorab et al., 2014).
Carbonic Anhydrase Inhibition
Research on benzenesulfonamides incorporating various heterocyclic moieties has revealed potent inhibitory effects against human carbonic anhydrase isoforms, which are significant for exploring therapeutic potentials in conditions like glaucoma, epilepsy, and cancer. Some derivatives displayed nanomolar and subnanomolar range inhibition, particularly against tumor-associated isoforms hCA IX and XII, suggesting their utility in designing selective inhibitors for therapeutic applications (Ghorab et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound this compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a decrease in the viral DNA load .
Pharmacokinetics
It has been shown that in an hbv aav mouse model, the lead compound can inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral DNA load, thereby reducing the impact of the virus on the host organism .
properties
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-12(15)13(7-9)21(19,20)17-10-4-6-18-11(8-10)3-5-16-18/h1-3,5,7,10,17H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTPIKKQAVAFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

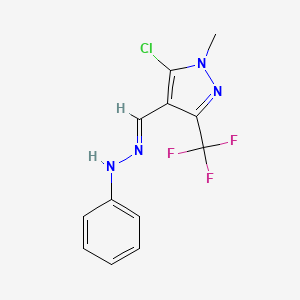
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
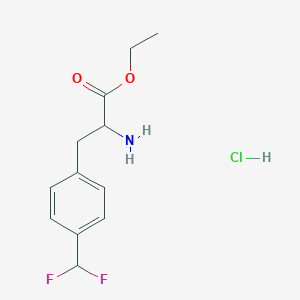
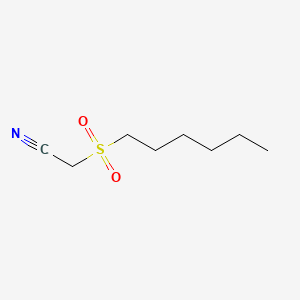
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
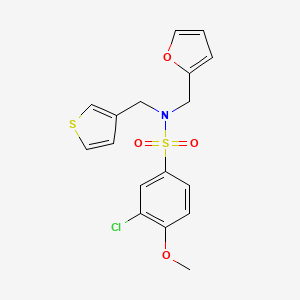

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)
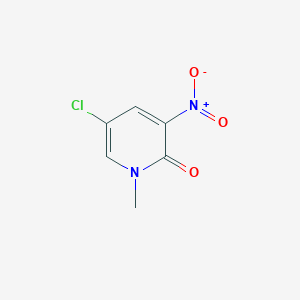
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)

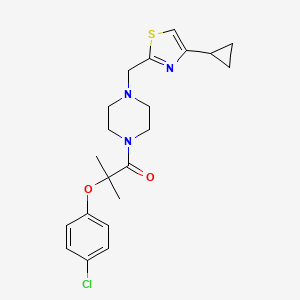
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)